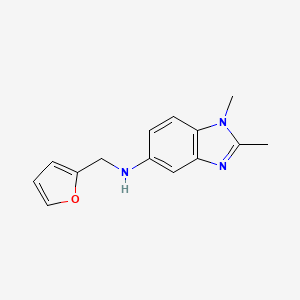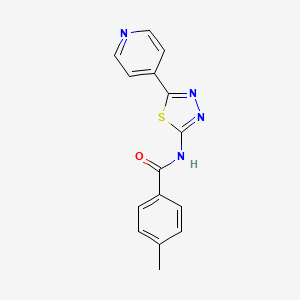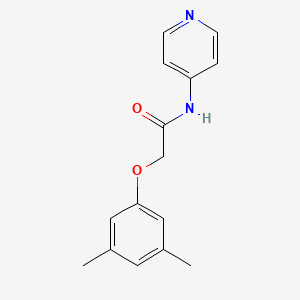![molecular formula C15H21N3 B7595472 N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline, also known as PPM or PPM-18, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPM is a pyrazole-based compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline inhibits the growth of cancer cells and fungi, and reduces the production of inflammatory cytokines. In vivo studies have shown that N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has anti-inflammatory and analgesic effects, and reduces the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has several advantages for lab experiments, including its low cost, ease of synthesis, and stability. However, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline. One direction is to further investigate the mechanism of action of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline and its potential targets. Another direction is to explore the use of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline as a scaffold for the development of new drugs. Additionally, the use of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline in material science and analytical chemistry can be further explored. Finally, the potential toxicity of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline needs to be further investigated to ensure its safety for use in various applications.
In conclusion, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline is a pyrazole-based compound that has gained attention in scientific research due to its potential applications in various fields. N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline can be synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail. N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline, including the investigation of its mechanism of action and potential targets, the development of new drugs based on N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline, and the exploration of its use in material science and analytical chemistry.
Méthodes De Synthèse
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline can be synthesized using different methods, including the reaction of 3-pentanone with hydrazine hydrate, followed by reaction with 4-chloroaniline and then with formaldehyde. Another method involves the reaction of 3-pentanone with phenylhydrazine, followed by reaction with 4-chloroaniline and then with formaldehyde. The yield of N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline using these methods is around 50-60%.
Applications De Recherche Scientifique
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been found to have anti-inflammatory, antitumor, and antifungal activities. In material science, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been used as a ligand for the synthesis of metal-organic frameworks. In analytical chemistry, N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline has been used as a reagent for the determination of trace amounts of copper.
Propriétés
IUPAC Name |
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-3-15(4-2)18-11-10-14(17-18)12-16-13-8-6-5-7-9-13/h5-11,15-16H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEVXYGHFVRJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC(=N1)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)

